3-(1H-benzimidazol-2-yl)-6-bromo-N-phenylchromen-2-imine
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Overview
Description
3-(1H-benzimidazol-2-yl)-6-bromo-N-phenylchromen-2-imine is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic compounds that have a wide range of biological activities, including antimicrobial, antiviral, anticancer, and antihypertensive properties . The unique structure of this compound makes it a subject of interest in various fields of scientific research.
Mechanism of Action
Target of Action
Benzimidazole derivatives are known to interact with a variety of biological targets . For instance, some benzimidazole derivatives have been found to interact with serine/threonine-protein kinase Chk1 .
Mode of Action
Benzimidazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biochemical Pathways
Benzimidazole derivatives are known to interact with a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
Benzimidazole derivatives are known to exhibit a variety of pharmacokinetic properties, depending on their specific chemical structures .
Result of Action
Benzimidazole derivatives are known to exhibit a variety of biological effects, depending on their specific targets and modes of action .
Action Environment
It is known that various factors, such as ph, temperature, and the presence of other molecules, can influence the action of benzimidazole derivatives .
Biochemical Analysis
Biochemical Properties
Benzimidazole derivatives have been reported to exhibit a wide range of bioactivities, including antimicrobial, anthelmintic, antiviral, anticancer, and antihypertensive activities . The interactions of this compound with enzymes, proteins, and other biomolecules need to be further investigated.
Cellular Effects
Benzimidazole derivatives have been reported to exhibit significant antiproliferative activity on selected tumor cell lines
Molecular Mechanism
Benzimidazole derivatives are known to disrupt microtubule formation, which could potentially explain their antiproliferative activity
Preparation Methods
The synthesis of 3-(1H-benzimidazol-2-yl)-6-bromo-N-phenylchromen-2-imine typically involves the condensation of 1,2-benzenediamine with aldehydes under specific reaction conditions . The process can be summarized in the following steps:
Condensation Reaction: 1,2-benzenediamine reacts with an aldehyde to form the benzimidazole core.
Bromination: The benzimidazole derivative is then brominated to introduce the bromine atom at the 6th position.
Formation of Chromen-2-imine: The final step involves the formation of the chromen-2-imine structure through a series of reactions involving phenyl groups and other reagents.
Industrial production methods often employ catalysts and optimized reaction conditions to enhance yield and purity. For example, the use of Ni/TCH@SBA-15 as a catalyst has been reported to activate the aldehyde and intermediate, resulting in high yields .
Chemical Reactions Analysis
3-(1H-benzimidazol-2-yl)-6-bromo-N-phenylchromen-2-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom at the 6th position can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or DMSO, and temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(1H-benzimidazol-2-yl)-6-bromo-N-phenylchromen-2-imine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Its anticancer properties are being explored for potential therapeutic applications.
Comparison with Similar Compounds
3-(1H-benzimidazol-2-yl)-6-bromo-N-phenylchromen-2-imine can be compared with other benzimidazole derivatives, such as:
Albendazole: An anthelmintic drug used to treat parasitic worm infections.
Thiabendazole: Another anthelmintic with antifungal properties.
Carbendazim: A fungicide used in agriculture.
The uniqueness of this compound lies in its combined chromen-2-imine structure and bromine substitution, which confer specific biological activities and chemical reactivity .
Properties
IUPAC Name |
3-(1H-benzimidazol-2-yl)-6-bromo-N-phenylchromen-2-imine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14BrN3O/c23-15-10-11-20-14(12-15)13-17(21-25-18-8-4-5-9-19(18)26-21)22(27-20)24-16-6-2-1-3-7-16/h1-13H,(H,25,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWIBFFHPMNKCQT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=C2C(=CC3=C(O2)C=CC(=C3)Br)C4=NC5=CC=CC=C5N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14BrN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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